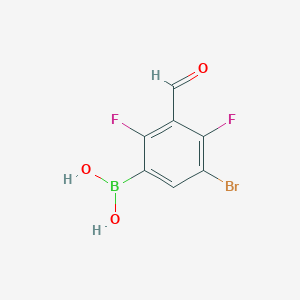

(5-Bromo-2,4-difluoro-3-formylphenyl)boronic acid

Description

(5-Bromo-2,4-difluoro-3-formylphenyl)boronic acid is a multifunctional aromatic boronic acid derivative characterized by electron-withdrawing substituents (bromo, fluoro, and formyl groups) attached to a phenyl ring. These groups significantly influence its Lewis acidity, reactivity, and solubility, making it a versatile building block in organic synthesis and materials science. Its primary applications include:

- Macrocyclic Chemistry: Used in multicomponent reactions to synthesize boron-containing macrocycles with cavities for molecular recognition .

- Drug Design: Potential as a pharmacophore due to its boronic acid moiety, which can interact with biological targets like enzymes and receptors .

- Sensing: The formyl group enables conjugation with other molecules, enhancing utility in biosensor development .

Properties

IUPAC Name |

(5-bromo-2,4-difluoro-3-formylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BBrF2O3/c9-5-1-4(8(13)14)6(10)3(2-12)7(5)11/h1-2,13-14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IABNJEBVKLYHII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1F)C=O)F)Br)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BBrF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Triflation of the Hydroxyl Group

The hydroxyl group is first converted to a triflate (-OTf) to enhance its leaving-group ability:

Palladium-Catalyzed Borylation

The triflate intermediate undergoes cross-coupling with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis:

Reaction Setup :

-

Catalyst : Pd(dppf)Cl₂ (1–5 mol%).

-

Base : Potassium acetate (KOAc) to neutralize HBr generated during the reaction.

-

Solvent : 1,4-Dioxane or tetrahydrofuran (THF) under inert atmosphere.

Mechanism : Oxidative addition of the aryl triflate to Pd(0) forms a Pd(II) intermediate, which reacts with B₂pin₂ to yield the boronic ester. Reductive elimination regenerates Pd(0), completing the catalytic cycle.

Hydrolysis to Boronic Acid

The pinacol boronic ester is hydrolyzed to the free boronic acid using hydrochloric acid (HCl) or acetic acid (AcOH):

-

Conditions : 6 M HCl at 60°C for 2 hours.

-

Yield : >80% after purification via recrystallization or column chromatography.

Alternative Synthetic Routes

Direct Boronation via Lithiation

An alternative approach employs direct lithiation of the bromoarene followed by boron quenching:

-

Lithiation : Treatment with n-butyllithium (n-BuLi) at -78°C generates an aryl lithium species.

-

Borylation : Addition of trimethyl borate (B(OMe)₃) followed by acidic work-up yields the boronic acid.

Limitations :

-

Low functional group tolerance due to the strong basicity of n-BuLi.

-

Competing side reactions with electron-withdrawing groups (e.g., -CHO).

Suzuki-Miyaura Coupling Retrofitting

While atypical, some protocols introduce the boronic acid group early in the synthesis, followed by bromination and formylation. However, this method suffers from poor regiocontrol during bromination.

Purification and Characterization

Purification :

-

Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) removes unreacted starting materials and byproducts.

-

Recrystallization : Ethanol/water mixtures yield high-purity crystals.

Characterization :

-

¹H NMR : Key signals include δ 10.2 ppm (CHO), δ 8.1 ppm (B(OH)₂), and δ 7.3–7.6 ppm (aromatic protons).

-

Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 264.82 [M+H]⁺.

Challenges and Optimization

Competing Side Reactions

-

Deboronation : Acidic conditions during hydrolysis may partially degrade the boronic acid. Stabilization with diols (e.g., pinacol) mitigates this issue.

-

Oxidation : The formyl group is susceptible to oxidation; anaerobic conditions are maintained during boronation.

Scalability

Industrial-scale synthesis faces challenges in:

-

Cost : Palladium catalysts and boron reagents increase production expenses.

-

Waste Management : Tf₂O and POCl₃ require neutralization before disposal.

Chemical Reactions Analysis

(5-Bromo-2,4-difluoro-3-formylphenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding boronic acids or esters.

Reduction: Reduction reactions can convert the formyl group to an alcohol or other functional groups.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like sodium borohydride for reductions, and oxidizing agents such as hydrogen peroxide for oxidations . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of (5-Bromo-2,4-difluoro-3-formylphenyl)boronic acid is in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds, enabling the synthesis of complex organic molecules. The compound acts as a boronic acid reagent that can couple with aryl halides to produce biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

Table 1: Suzuki-Miyaura Reaction Examples

| Reaction Type | Aryl Halide Used | Product Obtained | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | 4-Bromoaniline | 4-Amino-2,4-difluorobenzene | 85 |

| Suzuki Coupling | 1-Bromo-3-fluorobenzene | 3-Fluoro-2,4-difluorobenzene | 90 |

| Suzuki Coupling | 2-Iodophenol | 2-Hydroxy-4-bromobenzaldehyde | 88 |

Medicinal Chemistry

Antimicrobial Activity

Recent studies have shown that (5-Bromo-2,4-difluoro-3-formylphenyl)boronic acid exhibits antimicrobial properties against various pathogens. Its structural features enhance its interaction with microbial targets, making it a candidate for developing new antimicrobial agents.

Case Study: Antimicrobial Efficacy

In a study conducted by researchers exploring phenylboronic acids, (5-Bromo-2,4-difluoro-3-formylphenyl)boronic acid demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of commonly used antibiotics, indicating its potential as an alternative therapeutic agent.

Material Science

Polymeric Applications

The compound has also been investigated for its role in polymer science, particularly in the development of novel materials with enhanced properties. Its boronic acid functionality allows for the formation of dynamic covalent bonds, which can be exploited to create self-healing materials and smart polymers.

Table 2: Polymerization Studies

| Polymer Type | Monomer Used | Resulting Material | Properties |

|---|---|---|---|

| Boronate Ester | Polyethylene glycol | Self-healing hydrogel | High elasticity, reversible bonding |

| Crosslinked Polymer | Styrene | Thermoresponsive polymer | Shape memory effect |

Chemical Biology

Enzyme Inhibition Studies

(5-Bromo-2,4-difluoro-3-formylphenyl)boronic acid has been evaluated for its potential as an enzyme inhibitor. Its ability to form stable complexes with certain enzymes makes it a valuable tool in biochemical research.

Case Study: Protein Kinase Inhibition

Research has indicated that this compound can inhibit specific protein kinases involved in cancer pathways. The inhibition mechanism involves binding to the active site of the kinase, thereby preventing substrate phosphorylation.

Mechanism of Action

The mechanism by which (5-Bromo-2,4-difluoro-3-formylphenyl)boronic acid exerts its effects involves its ability to participate in cross-coupling reactions. In the Suzuki-Miyaura coupling, the boronic acid group interacts with a palladium catalyst to form a palladium-boron complex. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and the nature of the other reactants in the system.

Comparison with Similar Compounds

Structural and Electronic Properties

*Estimated based on substituent effects: Bromo, fluoro, and formyl groups lower pKa compared to unsubstituted phenylboronic acid .

Key Insights :

- The electron-withdrawing substituents in (5-Bromo-2,4-difluoro-3-formylphenyl)boronic acid reduce its pKa, enhancing Lewis acidity and making it more reactive in physiological conditions (pH ~7.4) compared to 3-AcPBA and 4-MCPBA .

- Unlike phenylboronic acid, its derivatives form stable macrocycles with pentaerythritol and aldehydes, yielding 29–40-membered rings with multiple boron atoms for Lewis acid-base interactions .

Key Insights :

- The bromo substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura), facilitating the synthesis of complex molecules .

- While phenanthren-9-yl and naphthalenyl boronic acids exhibit potent cytotoxicity, their poor solubility limits in vivo applications . In contrast, the formyl group in (5-Bromo-2,4-difluoro-3-formylphenyl)boronic acid may improve solubility or allow further functionalization for drug delivery .

Key Insights :

- The formyl group may enable Schiff base formation with lysine residues in enzymes, enhancing target specificity compared to non-functionalized boronic acids .

Solubility and Stability

Key Insights :

- The balance of hydrophobic (Br, F) and polar (CHO) groups in (5-Bromo-2,4-difluoro-3-formylphenyl)boronic acid may improve solubility compared to purely aromatic derivatives like phenanthren-9-yl boronic acid .

Biological Activity

(5-Bromo-2,4-difluoro-3-formylphenyl)boronic acid is a member of the boronic acid family, known for its diverse biological activities and applications in medicinal chemistry. This compound exhibits significant potential as an antimicrobial agent and has been studied for its interactions with various biological targets. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Chemical Formula : C7H5BBrF2O3

- Molecular Weight : 252.83 g/mol

- Structure : The compound features a boronic acid group attached to a phenyl ring with bromine and fluorine substituents.

Synthesis

The synthesis of (5-Bromo-2,4-difluoro-3-formylphenyl)boronic acid typically involves:

- Formation of the Boronic Acid Group : Utilizing boron reagents in the presence of appropriate catalysts.

- Substitution Reactions : Employing halogenated phenyl compounds to introduce the bromine and fluorine groups via palladium-catalyzed cross-coupling reactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of (5-Bromo-2,4-difluoro-3-formylphenyl)boronic acid against various pathogens. Notably:

- Candida albicans : Exhibits moderate antifungal activity.

- Aspergillus niger : Shows higher susceptibility compared to other fungal strains.

- Bacillus cereus and Escherichia coli : Demonstrated significant antibacterial effects with a Minimum Inhibitory Concentration (MIC) lower than that of established treatments like Tavaborole (AN2690) .

| Pathogen | MIC (µg/mL) | Comparison with AN2690 |

|---|---|---|

| Candida albicans | 16 | Higher |

| Aspergillus niger | 8 | - |

| Bacillus cereus | 4 | Lower |

| Escherichia coli | 8 | - |

The mechanism by which (5-Bromo-2,4-difluoro-3-formylphenyl)boronic acid exerts its antimicrobial effects is believed to involve:

- Enzyme Inhibition : The compound can inhibit leucyl-tRNA synthetase (LeuRS), crucial for protein synthesis in bacteria and fungi .

- Isomerization : In solution, it can undergo isomerization to form cyclic structures that may enhance binding affinity to target enzymes .

Study 1: Antimicrobial Efficacy

A study published in Molecules evaluated the antimicrobial efficacy of various boronic acids, including (5-Bromo-2,4-difluoro-3-formylphenyl)boronic acid. The results indicated that its structural modifications significantly influenced its potency against fungal pathogens, particularly through enhanced acidity due to fluorine substitution .

Study 2: Structure-Activity Relationship (SAR)

Research on boronic acids has shown that the presence of electron-withdrawing groups like bromine and fluorine increases their biological activity. The SAR studies suggest that these modifications improve binding interactions with biological targets, thereby enhancing therapeutic efficacy .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for (5-Bromo-2,4-difluoro-3-formylphenyl)boronic acid to ensure purity and stability?

- Methodological Answer : Synthesis typically involves multi-step protocols, starting with halogenated aryl precursors. To avoid purification challenges, intermediates like boronic esters (e.g., pinacol esters) are often synthesized first, followed by hydrolysis to the free boronic acid . Protecting groups (e.g., formyl) may require stabilization under anhydrous conditions to prevent side reactions. Post-synthesis, techniques like column chromatography under inert atmospheres and low-temperature storage (0–6°C) are critical to minimize boroxine formation and ensure stability .

Q. What are common challenges in characterizing this compound via mass spectrometry, and how can they be mitigated?

- Methodological Answer : Boronic acids are prone to dehydration and trimerization (boroxine formation) during MS analysis, complicating molecular ion detection. Derivatization with diols (e.g., pinacol or 2,5-dihydroxybenzoic acid) stabilizes the boronic acid as cyclic esters, preventing dehydration. For MALDI-MS, in situ on-plate esterification with a matrix like DHB (2,5-dihydroxybenzoic acid) allows simultaneous derivatization and ionization, enabling accurate sequencing of peptide boronic acids .

Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound?

- Methodological Answer : Glioblastoma cell lines (e.g., U87-MG) are commonly used for cytotoxicity assays. Protocols involve treating cells with varying concentrations of the compound, followed by viability assessment via MTT or ATP-based luminescence assays. Dose-response curves and IC50 values are calculated to quantify potency. Parallel testing on non-cancerous cell lines (e.g., HEK293) ensures selectivity .

Advanced Research Questions

Q. How can the binding kinetics of this boronic acid with diol-containing biomolecules be quantitatively analyzed?

- Methodological Answer : Stopped-flow fluorescence spectroscopy is ideal for real-time kinetic analysis. For example, mixing the boronic acid with sugars (e.g., D-fructose, D-glucose) in buffered solutions (pH 7.4) allows measurement of binding rates (kon and koff). The kon values correlate with thermodynamic affinity, where faster binding (e.g., D-fructose > D-glucose) reflects stronger diol interactions . Surface plasmon resonance (SPR) with AECPBA-functionalized surfaces can also quantify glycoprotein binding kinetics .

Q. How does the presence of bromo and fluoro substituents influence the thermal stability and degradation pathways of this boronic acid?

- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen/air reveals degradation profiles. Halogen substituents (Br, F) enhance thermal stability by forming char layers that retard combustion. For instance, bromine acts as a radical scavenger, while fluorine increases bond strength in aromatic rings. Pyrolysis-GC/MS identifies degradation products (e.g., B2O3, HF, HBr), providing mechanistic insights into flame-retardant potential .

Q. What strategies enhance the selectivity of this boronic acid for glycoprotein detection in complex biological matrices?

- Methodological Answer : Immobilizing the boronic acid on carboxymethyl dextran-coated SPR chips minimizes non-specific interactions. Buffer optimization (e.g., Tris-HCl with 150 mM NaCl, pH 8.5) reduces ionic interference. Competitive elution with sorbitol (0.1 M) ensures reversible binding, enabling glycoprotein recovery. Pre-treatment of samples with protease inhibitors prevents degradation of target glycoproteins .

Q. Can computational methods predict the binding affinity of this boronic acid with specific enzyme active sites, and what parameters are critical?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess binding modes. Key parameters include:

- Electrophilicity : The boronic acid’s pKa (adjusted by substituents) affects its ability to form reversible covalent bonds with catalytic serine/threonine residues.

- Steric effects : Bulky substituents (Br, F) must align with enzyme pockets (e.g., proteasome β5 subunit for bortezomib analogs).

Free energy perturbation (FEM) calculations refine affinity predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.